![molecular formula C15H22N2O2S B2486488 1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]piperazine CAS No. 2415455-02-4](/img/structure/B2486488.png)
1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a cyclopropanesulfonyl group attached to a piperazine ring, which is further substituted with a 3-methylphenylmethyl group.
Preparation Methods
The synthesis of 1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]piperazine involves several steps. One common method includes the reaction of piperazine with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-methylbenzyl chloride to yield the final product. The reaction conditions typically involve moderate temperatures and anhydrous solvents to ensure high yields and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures to optimize reaction rates and yields .
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets. The cyclopropanesulfonyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, modulating their activity. The piperazine ring provides structural flexibility, allowing the compound to fit into various binding sites. The exact molecular pathways involved are still under investigation, but it is believed that this compound can inhibit or activate specific signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]piperazine can be compared with other piperazine derivatives such as:
1-(Benzyl)piperazine: Known for its stimulant properties.
1-(4-Methylphenyl)piperazine: Studied for its potential antidepressant effects.
1-(Cyclohexyl)piperazine: Investigated for its analgesic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropanesulfonyl group differentiates it from other piperazine derivatives, potentially leading to unique interactions with biological targets and novel applications .
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-[(3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-13-3-2-4-14(11-13)12-16-7-9-17(10-8-16)20(18,19)15-5-6-15/h2-4,11,15H,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQNULDXXVAGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
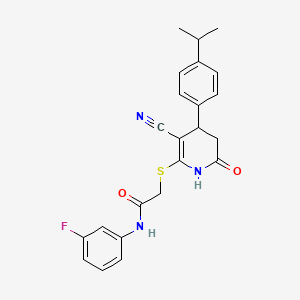

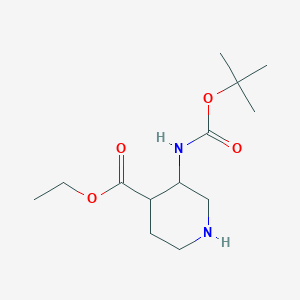
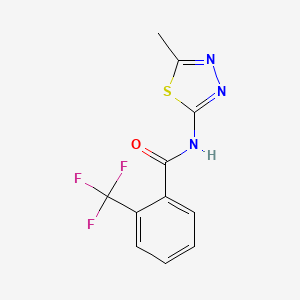
![1-[4-(benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2486412.png)
![2-Bromo-N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2486414.png)
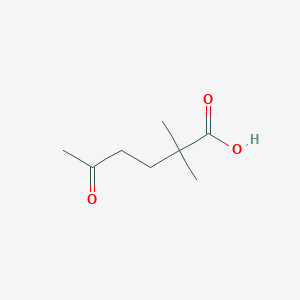
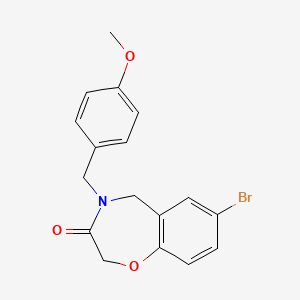
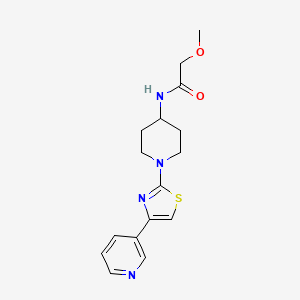
![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486419.png)
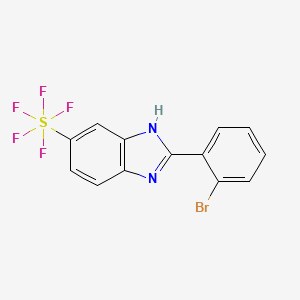
![N-(2,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2486423.png)

![3-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2486426.png)
